molecular formula C13H12FN3O3S B2645510 Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-97-8

Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2645510
CAS No.: 946235-97-8
M. Wt: 309.32
InChI Key: OSVKEPJHBHDQAU-UHFFFAOYSA-N
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Description

Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic amine.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Studies: It has been used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-amine share structural similarities with Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate.

    Fluorophenyl Compounds: Compounds like 3-fluoroaniline and 4-fluorobenzamide also contain the fluorophenyl group, making them structurally related.

Uniqueness

This compound is unique due to the combination of its thiazole ring and fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c1-20-13(19)17-12-16-10(7-21-12)6-11(18)15-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVKEPJHBHDQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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